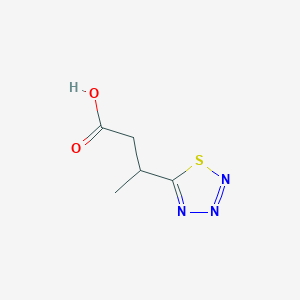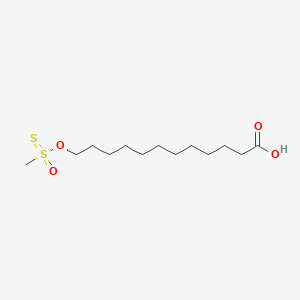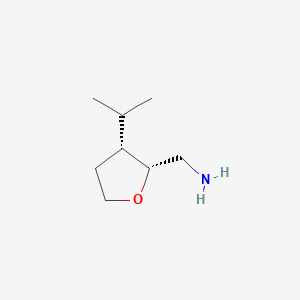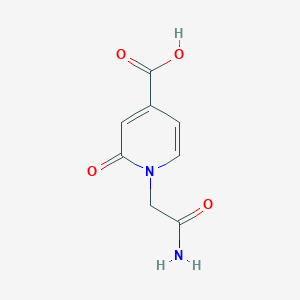
3-(1,2,3,4-Thiatriazol-5-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2,3,4-Thiatriazol-5-yl)butanoic acid is an organic compound that features a thiatriazole ring attached to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,4-Thiatriazol-5-yl)butanoic acid typically involves the formation of the thiatriazole ring followed by its attachment to the butanoic acid chain. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiatriazole ring. This is followed by a coupling reaction to attach the butanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(1,2,3,4-Thiatriazol-5-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiatriazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiatriazole ring.
Substitution: The compound can participate in substitution reactions where functional groups on the thiatriazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.
Scientific Research Applications
3-(1,2,3,4-Thiatriazol-5-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(1,2,3,4-Thiatriazol-5-yl)butanoic acid involves its interaction with specific molecular targets. The thiatriazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid: This compound has a similar structure but features a tetrazole ring instead of a thiatriazole ring.
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic acid: Another structurally related compound with different functional groups.
Uniqueness
3-(1,2,3,4-Thiatriazol-5-yl)butanoic acid is unique due to the presence of the thiatriazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C5H7N3O2S |
|---|---|
Molecular Weight |
173.20 g/mol |
IUPAC Name |
3-(thiatriazol-5-yl)butanoic acid |
InChI |
InChI=1S/C5H7N3O2S/c1-3(2-4(9)10)5-6-7-8-11-5/h3H,2H2,1H3,(H,9,10) |
InChI Key |
IKAPOJFCIJMSIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=NN=NS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,2,4-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B13342160.png)




![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetic acid](/img/structure/B13342179.png)
![2-Cyclobutyl-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B13342184.png)

![Rel-methyl (2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13342194.png)

